molecular formula C16H15N3O B12176134 N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12176134
M. Wt: 265.31 g/mol
InChI Key: KYKZHJBGYPAJCV-UHFFFAOYSA-N
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Description

N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is a compound that combines the structural features of both pyridine and indole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and indole moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative. For instance, the reaction of 2-bromoethylpyridine with an indole derivative can be catalyzed by palladium to form the desired product.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or indole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety but differ in the position of the pyridine ring attachment.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but include an imidazo ring, leading to different chemical and biological properties.

    Indole derivatives: Compounds like indole-3-acetic acid share the indole moiety but have different functional groups and applications.

The uniqueness of this compound lies in its combined pyridine and indole structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-1H-indole-4-carboxamide

InChI

InChI=1S/C16H15N3O/c20-16(19-10-6-12-4-8-17-9-5-12)14-2-1-3-15-13(14)7-11-18-15/h1-5,7-9,11,18H,6,10H2,(H,19,20)

InChI Key

KYKZHJBGYPAJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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